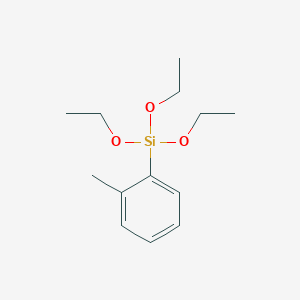

triethoxy(o-tolyl)silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

triethoxy(o-tolyl)silane is an organosilicon compound with the molecular formula C11H18O3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to form strong bonds with silica surfaces, making it valuable in the production of coatings, adhesives, and sealants.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

triethoxy(o-tolyl)silane can be synthesized through the hydrosilylation reaction of 2-methylphenylacetylene with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure .

Industrial Production Methods

In industrial settings, triethoxy(2-methylphenyl)silane is produced using a continuous flow reactor. The process involves the reaction of 2-methylphenylacetylene with triethoxysilane in the presence of a platinum catalyst. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation .

Analyse Des Réactions Chimiques

Hydrolysis and Condensation Reactions

Triethoxy(o-tolyl)silane undergoes hydrolysis in the presence of water or moisture, forming silanol intermediates that subsequently condense into siloxane networks. This reaction is critical for applications in coatings, adhesives, and composite materials.

Hydrolysis Reaction :

Si(OEt)3(o-tolyl)+3H2O→Si(OH)3(o-tolyl)+3EtOH[1][4]

The silanol intermediate (Si(OH)3(o-tolyl)) undergoes condensation to form siloxane bonds (Si–O–Si):

2Si(OH)3(o-tolyl)→(o-tolyl)Si(OH)2OSi(OH)2(o-tolyl)+H2O[1][5]

Key Factors Influencing Hydrolysis :

-

pH : Acidic or basic conditions accelerate hydrolysis.

-

Temperature : Elevated temperatures (~60–80°C) enhance reaction rates.

-

Catalysts : Transition metals (e.g., Cu, Pd) improve selectivity and efficiency .

Hiyama Coupling

In the presence of palladium catalysts and fluoride sources (e.g., TBAF), the silane reacts with aryl halides to form biaryl compounds :

Ar–X+Si(OEt)3(o-tolyl)Pd, TBAFAr–Ar’+byproducts

Optimized Reaction Conditions :

| Substrate (Ar–X) | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 3-Iodopyridine | Pd(PPh3)4, CuI, TBAF | 93 | |

| 2-Iodothiophene | Pd(OAc)2, IPrHCl | 85 |

Mechanistic Insights :

-

Fluoride ions (from TBAF) cleave the Si–O bonds, generating a silanolate intermediate.

-

Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) complex.

-

Transmetalation with the silanolate and reductive elimination yield the biaryl product .

Siloxane Network Formation

In materials science, this compound serves as a precursor for hybrid organic-inorganic polymers. Hydrolysis and condensation produce cross-linked siloxane networks, enhancing mechanical strength and thermal stability .

Applications :

-

Adhesion Promotion : Bonds organic polymers to inorganic substrates (e.g., glass, metals).

-

Surface Modification : Imparts hydrophobicity or reactivity to materials.

Critical Parameters :

| Property | Value/Requirement | Reference |

|---|---|---|

| Hydrolysis Rate | 0.3 min−1 (in water) | |

| Optimal pH Range | 4–9 | |

| Curing Temperature | 100–150°C |

Functionalization via Grignard Reagents

This compound reacts with organometallic reagents (e.g., Grignard reagents) to introduce alkyl/aryl groups at the silicon center. For example:

Si(OEt)3(o-tolyl)+RMgX→R–Si(OEt)2(o-tolyl)+Mg(OX)[2]

This reaction expands its utility in synthesizing tailored organosilanes for specialty polymers.

Stability and Reactivity Considerations

-

Hydrolytic Sensitivity : Rapid hydrolysis in aqueous environments necessitates anhydrous handling .

-

Thermal Stability : Decomposes above 200°C, releasing ethanol and forming silica residues.

This compound’s reactivity is central to its role in organic synthesis, materials engineering, and surface science. Its ability to form siloxane networks and participate in cross-coupling reactions underscores its versatility, while controlled hydrolysis and catalysis enable precise application tuning.

Applications De Recherche Scientifique

Applications in Materials Science

2.1 Silane Coupling Agents

Triethoxy(o-tolyl)silane serves as a silane coupling agent that enhances the adhesion between inorganic materials (like glass and metals) and organic polymers. This application is particularly valuable in the production of composite materials where improved mechanical properties are desired.

- Table 1: Comparison of Silane Coupling Agents

| Silane Type | Functionality | Application Area |

|---|---|---|

| This compound | Adhesion promoter | Composite materials |

| Trimethoxysilane | Surface modification | Coatings and adhesives |

| Vinyltriethoxysilane | Crosslinking agent | Sealants and adhesives |

2.2 Hybrid Xerogels

Recent studies have demonstrated that this compound can be co-condensed with tetraethoxysilane to create hybrid xerogels with tunable properties. These xerogels exhibit varied porosity and surface chemistry, making them suitable for applications such as adsorbents for pollutants, catalysts, and coatings for optical fibers.

- Case Study: Synthesis of Hybrid Xerogels

- Researchers synthesized silica hybrid xerogels using this compound and tetraethoxysilane.

- Characterization techniques such as FT-IR and NMR were employed to analyze the resulting materials.

- The study concluded that varying the molar ratios significantly influenced the material properties, enhancing their applicability in environmental remediation and catalysis .

Applications in Organic Synthesis

3.1 Synthesis of Aryl Compounds

This compound is utilized in organic synthesis as a reagent for producing aryl compounds through reactions like Hiyama coupling. This method allows for the formation of biaryl compounds with potential applications in pharmaceuticals and agrochemicals.

- Table 2: Reaction Conditions for Hiyama Coupling

| Reactants | Catalyst | Conditions | Yield |

|---|---|---|---|

| Aryl iodide + this compound | Palladium catalyst + TBAF | 80°C, dry THF | Moderate to high |

3.2 Functionalization of Surfaces

The compound can also be used to modify surfaces of polymers or metals, improving their hydrophobicity or adhesion properties. This application is particularly relevant in coatings technology, where enhanced performance characteristics are critical.

Toxicological Considerations

While this compound has numerous beneficial applications, it is essential to consider its safety profile. Studies indicate that it may cause skin irritation upon contact; however, these effects are typically reversible . Toxicity assessments have shown no significant genotoxicity or carcinogenicity associated with this compound .

Mécanisme D'action

The mechanism of action of triethoxy(2-methylphenyl)silane involves the formation of strong covalent bonds with silica surfaces. The ethoxy groups undergo hydrolysis to form silanols, which then condense to form siloxane bonds with the surface. This results in a stable and durable coating or adhesive layer .

Comparaison Avec Des Composés Similaires

Similar Compounds

Triethoxysilane: Similar in structure but lacks the 2-methylphenyl group.

Trimethoxysilane: Contains methoxy groups instead of ethoxy groups.

Triethoxy(octyl)silane: Contains an octyl group instead of a 2-methylphenyl group.

Uniqueness

triethoxy(o-tolyl)silane is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring strong adhesion to silica surfaces and specific chemical modifications .

Propriétés

Numéro CAS |

18412-55-0 |

|---|---|

Formule moléculaire |

C13H22O3Si |

Poids moléculaire |

254.40 g/mol |

Nom IUPAC |

triethoxy-(2-methylphenyl)silane |

InChI |

InChI=1S/C13H22O3Si/c1-5-14-17(15-6-2,16-7-3)13-11-9-8-10-12(13)4/h8-11H,5-7H2,1-4H3 |

Clé InChI |

WBYKGOGDEZGLDO-UHFFFAOYSA-N |

SMILES canonique |

CCO[Si](C1=CC=CC=C1C)(OCC)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.